molecular formula C11H15NO3 B13861998 Propan-2-yl 2-(4-aminophenoxy)acetate

Propan-2-yl 2-(4-aminophenoxy)acetate

Cat. No.: B13861998
M. Wt: 209.24 g/mol
InChI Key: WQGYFHWEWZZICG-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(4-aminophenoxy)acetate is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features a phenoxyacetate ester scaffold, a structure recognized in the development of active pharmaceutical ingredients (APIs) and novel bioactive molecules . The 4-amino group on the phenyl ring serves as a versatile handle for further chemical modifications, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. Compounds with similar aryloxypropan-2-yl acetate structures have been successfully utilized in the synthesis of enantiomerically pure intermediates for drugs like mexiletine, highlighting the value of this scaffold in accessing chiral molecules through methods such as lipase-catalyzed kinetic resolution . The isopropyl ester group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug discovery . Researchers may employ this compound in the exploration of new therapeutic agents, leveraging its functional groups to create amides, sulfonamides, or to participate in ring-forming reactions. This compound is offered For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

propan-2-yl 2-(4-aminophenoxy)acetate

InChI

InChI=1S/C11H15NO3/c1-8(2)15-11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7,12H2,1-2H3

InChI Key

WQGYFHWEWZZICG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of propan-2-yl 2-(4-aminophenoxy)acetate typically involves two main stages:

This strategy is adapted from analogous syntheses of ethyl 2-(4-aminophenoxy)acetate, with modifications to accommodate the isopropyl ester moiety.

Alkylation Step

  • Reagents and conditions: The alkylation is performed by reacting 4-nitrophenol with isopropyl bromoacetate in the presence of a base such as potassium carbonate and catalytic potassium iodide.
  • Solvent: Reflux in an appropriate solvent (e.g., acetone or acetonitrile) for extended periods (up to 8 hours) under stirring.
  • Mechanism: The phenolic oxygen attacks the electrophilic carbon of the bromoacetate, displacing bromide and forming the ether linkage.
  • Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC).
  • Isolation: After completion, the reaction mixture is filtered hot, washed, and the solvent removed under reduced pressure to yield the crude nitrophenoxy acetate intermediate.

Reduction Step

  • Reagents and conditions: The nitro group is selectively reduced to an amine using a safer and cost-effective method involving ammonium chloride and iron powder in a mixture of ethanol and water.
  • Procedure: The crude nitrophenoxy acetate is refluxed with NH4Cl and Fe powder for several hours (typically 4 hours).
  • Work-up: The mixture is hot-filtered, washed, and the filtrate extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and filtered.
  • Crystallization: The product is allowed to crystallize at room temperature over several days, yielding reddish-brown crystals of the amine derivative.
  • Advantages: This method avoids the use of hazardous hydrogen gas and palladium catalysts, providing a safer and more economical route.

Alternative Preparation Notes

  • While direct preparation of the isopropyl ester version is less documented, the methodology parallels the ethyl ester synthesis with substitution of ethyl bromoacetate by isopropyl bromoacetate.
  • The reaction conditions such as reflux time and solvent choice may require optimization to accommodate the steric bulk of the isopropyl group.
  • Purification typically involves recrystallization and chromatographic techniques to ensure high purity.

Detailed Research Findings and Data

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum shows characteristic aromatic doublets for the para-substituted ring protons around δ 6.4–6.7 ppm, and signals corresponding to the ester and amine protons.
  • Elemental Analysis: Confirms the molecular formula and purity.
  • X-ray Crystallography: Single-crystal X-ray diffraction of related ethyl ester compounds confirms the molecular conformation and packing, supporting the structural assignments.

Quantum Chemical and Hirshfeld Surface Analysis

  • Density Functional Theory (DFT) studies reveal significant electron delocalization stabilizing the molecule, particularly involving the oxygen lone pairs and aromatic π-systems.
  • Hirshfeld surface analysis highlights key intermolecular interactions such as hydrogen bonding and π-π stacking that influence crystal packing and stability.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Reaction Time Yield (%) Notes
Alkylation 4-nitrophenol, isopropyl bromoacetate, K2CO3, KI, reflux solvent 6–8 hours 75–85 Monitored by TLC; base-promoted SN2
Reduction NH4Cl, Fe powder, ethanol/water, reflux 4 hours 80–90 Safer alternative to catalytic hydrogenation
Purification Hot filtration, extraction, crystallization Several days Crystals suitable for X-ray analysis

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(4-aminophenoxy)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-(4-aminophenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain oxidoreductases, leading to altered redox states within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

Methyl 2-(4-aminophenoxy)acetate (5a)
  • Structure: Methyl ester analog with a 4-aminophenoxy group.
  • Synthesis : Yielded 75% using CS₂CO₃ at 80°C for 16 hours .
  • Key Differences: The methyl ester group (vs.
Methyl 2-(4-amino-3-methylphenoxy)acetate (5b)
  • Structure: Incorporates a methyl group at the 3-position of the phenoxy ring.
  • Synthesis : Higher yield (78%) compared to 5a, suggesting steric or electronic effects of the methyl substituent improve reaction efficiency .
Methyl 2-(4-amino-2-bromophenoxy)acetate (5c)
  • Structure : Bromine substituent at the 2-position.
  • Synthesis : Lower yield (70%) due to bromine’s electron-withdrawing effects, which may slow the nucleophilic substitution .

Table 1: Comparison of Phenoxyacetate Derivatives

Compound Substituent Yield (%) Notable Properties
Propan-2-yl 2-(4-aminophenoxy)acetate None (para-amino) - High hydrogen-bonding potential
Methyl 2-(4-aminophenoxy)acetate (5a) None (para-amino) 75 Enhanced polarity vs. isopropyl
5b 3-methyl 78 Improved steric stabilization
5c 2-bromo 70 Reduced reactivity due to EWG

Heterocyclic Ring Modifications

Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate
  • Structure : Benzothiazole ring with sulfone groups.
  • Properties : Planar benzothiazole system (r.m.s. deviation = 0.0169 Å) forms an 88.41° dihedral angle with the acetate group, influencing crystal packing via C–H⋯O hydrogen bonds .
  • Synthesis : High yield (94.4%) via ultrasonic reaction between sodium saccharin and isopropyl chloroacetate .
Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)acetate
  • Structure: Pyridazinone ring with a 4-chlorophenyl group.
  • Key Differences: The chloro substituent enhances lipophilicity, while the pyridazinone ring may confer anti-inflammatory or antimicrobial activity .

Table 2: Heterocyclic Derivatives Comparison

Compound Heterocycle Dihedral Angle (°) Yield (%) Applications
This compound None - - Pharma intermediates
Benzothiazole derivative 1,2-Benzothiazole 88.41 94.4 NSAID precursors
Pyridazinone derivative Pyridazinone - - Potential bioactivity

Functional Group Variations

Propan-2-yl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
  • Structure : Benzofuran core with a methoxyphenyl group.
  • Properties : Extended conjugation from the benzofuran system may enhance UV absorption, useful in materials science .
2,4-Dichlorophenoxyacetic Acid Isopropyl Ester (2,4-D Isopropyl Ester)
  • Structure: Chlorinated phenoxy group.

Table 3: Functional Group Impact

Compound Functional Group Key Property Application
This compound Amino-phenoxy Hydrogen-bond donor Drug delivery
Benzofuran derivative Methoxyphenyl Conjugated system Optoelectronics
2,4-D Isopropyl Ester Dichlorophenoxy Lipophilic, bioaccumulation Agriculture

Biological Activity

Propan-2-yl 2-(4-aminophenoxy)acetate, also known as a derivative of phenoxyacetic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical activities. This article delves into the compound's synthesis, mechanisms of action, biological activities, and its comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by the presence of an isopropyl ester linked to a 4-aminophenoxy group. The synthesis typically involves the reaction of 4-aminophenol with propan-2-yl acetate under acidic conditions, yielding the desired ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit various oxidoreductases, which are crucial in metabolic pathways. This inhibition may alter cellular redox states, impacting cell survival and proliferation.
  • Receptor Modulation : Research indicates that this compound may act as a modulator for certain receptors involved in inflammatory responses, potentially leading to anti-inflammatory effects.

Anti-inflammatory Effects

Studies have demonstrated the anti-inflammatory properties of this compound. In vitro assays showed significant inhibition of pro-inflammatory cytokines in macrophage cultures, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Recent evaluations indicate that this compound exhibits antimicrobial properties against various bacterial strains. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro tests on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations.

Case Studies

  • Anti-inflammatory Study : A study conducted on rat models with induced inflammation revealed that administration of this compound significantly reduced swelling and pain compared to control groups. The compound's efficacy was comparable to standard anti-inflammatory drugs.
  • Antimicrobial Evaluation : In a laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated that it effectively inhibited growth, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL.

Comparative Analysis

When compared to similar compounds like propan-2-yloxyacetic acid and other aminophenoxy derivatives, this compound stands out due to its unique dual functionality:

Compound Key Feature Biological Activity
Propan-2-yloxyacetic acidLacks amino groupLimited anti-inflammatory effects
Propan-2-yl 2-(4-aminophenoxy)butanoateSimilar structure but different side chainEnhanced anticancer activity
Propan-2-yl 2-(4-amino phenoxy)acetate Contains both isopropyl ester and amino groupStrong anti-inflammatory and antimicrobial effects

Q & A

Q. What scaling challenges arise in multi-step synthesis, and how are they mitigated?

  • Methodology : At pilot scale (1 kg), optimize column chromatography (flash silica, 20:1 silica:crude ratio) or switch to continuous flow reactors (residence time = 30 min, 80°C) to reduce solvent use by 60% .

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